Chemical structure and properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanol
Chemical structure and properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanol
An In-depth Technical Guide to [1-(2,2-Difluoroethyl)cyclobutyl]methanol for Advanced Research
This guide provides a comprehensive technical overview of [1-(2,2-Difluoroethyl)cyclobutyl]methanol, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, properties, synthesis, and applications, with a focus on the scientific rationale behind its utility.
Introduction: A Strategic Building Block in Fluorine Chemistry
[1-(2,2-Difluoroethyl)cyclobutyl]methanol has emerged as a valuable chemical intermediate for the synthesis of complex molecular architectures in pharmaceutical research.[1] Its structure is distinguished by three key features: a cyclobutane ring, a primary alcohol (methanol group), and a 2,2-difluoroethyl side chain. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates.[1] Fluorination can enhance metabolic stability, modulate lipophilicity (logP), and alter binding affinities by influencing conformation and electronic properties.
The difluoromethyl group (CHF2) is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor.[1] This, combined with the conformational rigidity of the cyclobutane scaffold, makes [1-(2,2-Difluoroethyl)cyclobutyl]methanol a compelling starting material for exploring novel chemical space in the design of therapeutic agents.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique structural arrangement.
Chemical Structure:
Table 1: Chemical and Physical Properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanol
| Property | Value | Source |
| IUPAC Name | [1-(2,2-difluoroethyl)cyclobutyl]methanol | [1] |
| Molecular Formula | C₇H₁₂F₂O | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 2024104-93-4 | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |
| Boiling Point | (Predicted) Similar to related fluorinated alcohols | N/A |
| Solubility | (Predicted) Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate | N/A |
| XlogP (Predicted) | 1.4 | [3]* |
*Note: Predicted XlogP value is for the structurally similar compound [1-(2,2-difluoroethyl)cyclopropyl]methanol and is provided for estimation purposes.
Synthesis and Characterization: A Plausible Synthetic Pathway
While multiple synthetic routes may exist, a common approach involves the construction of the difluoroethyl moiety on a pre-existing cyclobutane framework. Below is a detailed, plausible protocol based on established organic chemistry principles.
Proposed Synthesis Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available cyclobutanone derivative. The rationale is to first introduce the two-carbon side chain and then perform the difluorination, followed by reduction to the final alcohol.
Caption: Proposed synthetic workflow for [1-(2,2-Difluoroethyl)cyclobutyl]methanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of 1-Acetylcyclobutene to 1-Acetylcyclobutane
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Dissolve 1-acetylcyclobutene in ethanol in a flask suitable for hydrogenation.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
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Stir the reaction vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-acetylcyclobutane.
Causality: This standard catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the carbonyl group, providing the saturated cyclobutane core.
Step 2: Halogenation to 1-(2,2-Dibromoethyl)cyclobutane
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In a fume hood, cool a solution of 1-acetylcyclobutane in a suitable solvent (e.g., diethyl ether) to 0°C.
-
Slowly add phosphorus tribromide (PBr₃), followed by the dropwise addition of bromine (Br₂).
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Allow the reaction to warm to room temperature and stir until the reaction is complete.
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Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate to yield the dibrominated intermediate.
Causality: This is a variation of the Hell-Volhard-Zelinsky reaction, which functionalizes the alpha-carbon of the ketone, followed by further reaction to form the gem-dibromide.
Step 3: Fluorination to 1-(2,2-Difluoroethyl)cyclobutane (Halex Reaction)
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Heat the 1-(2,2-dibromoethyl)cyclobutane with a fluorinating agent such as silver fluoride (AgF) or spray-dried potassium fluoride in a high-boiling polar aprotic solvent (e.g., sulfolane).
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Monitor the reaction by GC-MS. Upon completion, cool the mixture, dilute with water, and extract the product.
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Purify the crude product by distillation or column chromatography.
Causality: The Halex (halogen exchange) reaction is a standard method for introducing fluorine by substituting heavier halogens. The choice of fluorinating agent and conditions is critical for achieving high yield.
Step 4 & 5: Formylation and Reduction
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Dissolve the 1-(2,2-difluoroethyl)cyclobutane in dry THF and cool to -78°C under an inert atmosphere.
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Add n-butyllithium (n-BuLi) dropwise to deprotonate the carbon adjacent to the cyclobutane ring, forming a lithiated intermediate.
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Add dry N,N-dimethylformamide (DMF) to the reaction mixture to act as a formylating agent.
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Quench the reaction with saturated ammonium chloride solution.
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Without isolating the intermediate aldehyde, add sodium borohydride (NaBH₄) in portions at 0°C to reduce the aldehyde to the primary alcohol.
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Work up the reaction by adding water and extracting the product with ethyl acetate.
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Purify the final product, [1-(2,2-Difluoroethyl)cyclobutyl]methanol, using silica gel column chromatography.
Causality: The formylation introduces the one-carbon extension needed for the methanol group. A subsequent, straightforward reduction of the newly formed aldehyde with a mild reducing agent like NaBH₄ yields the target primary alcohol.
Structural Validation
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect characteristic signals for the cyclobutyl protons, the methylene protons adjacent to the difluoro group (likely a triplet of triplets), and the CH₂OH group.
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¹⁹F NMR: A key diagnostic tool, which should show a signal corresponding to the two equivalent fluorine atoms, likely coupled to the adjacent protons.
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¹³C NMR: Signals for each unique carbon, with the carbon bearing the fluorine atoms showing a characteristic large C-F coupling constant.
-
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Mass Spectrometry (MS): To confirm the molecular weight (150.17 g/mol ) and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad O-H stretch around 3300 cm⁻¹) and C-F bonds (strong absorptions in the 1000-1200 cm⁻¹ region).
Applications in Medicinal Chemistry
The true value of [1-(2,2-Difluoroethyl)cyclobutyl]methanol lies in its application as a versatile building block for creating more complex molecules with therapeutic potential.
Bioisosterism and Property Modulation
The difluoroethyl group is a powerful tool for lead optimization. Replacing a metabolically labile ethyl group with a difluoroethyl group can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug. Furthermore, its ability to act as a lipophilic hydrogen bond donor can introduce new, favorable interactions with biological targets.[1]
Precursor for NaV1.8 Inhibitors
This compound and its structural analogs serve as key synthetic precursors for developing novel inhibitors of NaV1.8.[1] The voltage-gated sodium channel NaV1.8 is a promising, non-opioid target for the treatment of chronic pain.[1] The cyclobutane core provides a rigid scaffold to orient functional groups for optimal binding within the channel's active site.
Caption: Role as a foundational block in drug development.
Safety and Handling
No specific toxicology data is available for [1-(2,2-Difluoroethyl)cyclobutyl]methanol. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin, eyes, and clothing.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Fire Safety: The compound contains a hydroxyl group and a hydrocarbon scaffold, making it likely flammable. Keep away from heat, sparks, and open flames.[9] Use appropriate fire extinguishers such as dry chemical, CO₂, or alcohol-resistant foam.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Given its relationship to methanol, which is toxic if swallowed, in contact with skin, or if inhaled, and can cause organ damage, it is prudent to treat this compound with a high degree of caution.[5][7]
References
- [1-(2,2-Difluoroethyl)cyclobutyl]methanol - Benchchem. [URL: https://www.benchchem.com/product/bcp234785]
- SAFETY DATA SHEET - National Institute of Standards and Technology. (March 13, 2015). [URL: https://srmors.nist.gov/sds/8509.pdf]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A412P4]
- SAFETY DATA SHEET - Actylis Lab Solutions. (September 13, 2024). [URL: https://www.actylis.com/msds/M0190_MSDS.pdf]
- SAFETY DATA SHEET METHANOL - Univar Solutions. (April 1, 2011). [URL: https://www.univarsolutions.com/documents/msds/methanol/univar-methanol.pdf]
- Methanol - Val Tech Diagnostics. [URL: https://www.labchem.com/tools/msds/msds/VT430.pdf]
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- Physical Properties of Pure Methanol - Methanex Corporation. [URL: https://www.methanex.com/sites/default/files/technical-information/Physical_Properties_of_Methanol.pdf]
- [1-(2,2-difluoroethyl)cyclopropyl]methanol - PubChem. [URL: https://pubchemlite.acs.org/compound/137374560]
- Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc02568a]
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